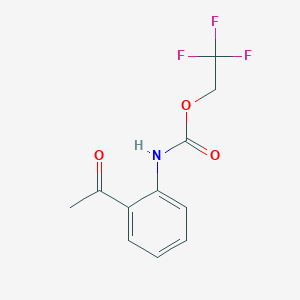

2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate is a chemical compound with the molecular formula C11H10F3NO3. It is known for its unique structural features, which include a trifluoroethyl group and an acetylphenyl group linked through a carbamate bond.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate typically involves the reaction of 2-acetylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions to yield 2-acetylphenylamine and 2,2,2-trifluoroethanol.

Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Hydrolysis: 2-Acetylphenylamine and 2,2,2-trifluoroethanol.

Substitution: Products depend on the nucleophile used.

Aplicaciones Científicas De Investigación

2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate has found applications in various scientific research areas, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The trifluoroethyl group may enhance the compound’s binding affinity to these targets, while the acetylphenyl group may contribute to its overall stability and reactivity .

Comparación Con Compuestos Similares

- 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate

- 2,2,2-Trifluoroethyl N-(4-acetylphenyl)carbamate

Comparison: Compared to its analogs, 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate is unique due to the position of the acetyl group on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For instance, the ortho position (2-position) may result in steric hindrance, affecting the compound’s interaction with molecular targets .

Actividad Biológica

2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate is an organic compound that belongs to the class of carbamates, characterized by its molecular formula C11H10F3NO3 and a molecular weight of 261.20 g/mol. The compound features a trifluoroethyl group, which imparts unique electronic properties, enhancing its potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoroethyl group increases the compound's lipophilicity, facilitating its penetration through lipid membranes. This property allows it to interact with proteins and enzymes within cells.

Interaction Studies

Preliminary studies have shown that this compound can bind to specific enzymes and receptors. For instance:

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Further research is required to elucidate the binding affinities and kinetics involved in these interactions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Target | Activity | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Study 1 | Acetylcholinesterase | Inhibition | 0.53 | Slow-binding inhibitor |

| Study 2 | Cytochrome P450 | Substrate | Not specified | Potential for drug metabolism |

| Study 3 | Protein Kinase | Modulation | Not specified | Impacts signaling pathways |

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound inhibits acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The kinetic analysis indicated a slow-binding mechanism with a Ki value of approximately 0.53 nM .

- Agrochemical Applications : Research has explored the potential use of this compound in agrochemicals due to its biological activity against pests and pathogens. Its unique structure allows for selective targeting while minimizing harm to non-target species.

- Medicinal Chemistry : Investigations into the compound's role as a biochemical probe have highlighted its potential for drug development. The interaction with various molecular targets suggests that it could be optimized for therapeutic applications.

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-7(16)8-4-2-3-5-9(8)15-10(17)18-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMDAMQCIXBBAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.